Home > Products > Screening Compounds P132609 > Hydroxy-pyrrolidone-lumacaftor
Hydroxy-pyrrolidone-lumacaftor -

Hydroxy-pyrrolidone-lumacaftor

Catalog Number: EVT-13995323
CAS Number:
Molecular Formula: C24H18F2N2O6
Molecular Weight: 468.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hydroxy-pyrrolidone-lumacaftor is a significant compound derived from lumacaftor, which is primarily used in the treatment of cystic fibrosis. It is recognized as a human metabolite of lumacaftor and plays a role in the pharmacokinetics of the drug. Lumacaftor, in combination with ivacaftor, is marketed under the brand name Orkambi and is utilized to improve the function of the cystic fibrosis transmembrane conductance regulator protein, particularly for patients with the F508del mutation.

Source

Hydroxy-pyrrolidone-lumacaftor, also known as M28-lumacaftor, is formed as a metabolite when lumacaftor is administered. It has been identified as a predominant circulating metabolite in humans but not in laboratory animal species . The compound is synthesized through metabolic processes involving cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8, which are crucial for drug metabolism .

Synthesis Analysis

Methods

The synthesis of hydroxy-pyrrolidone-lumacaftor occurs primarily through metabolic processes rather than direct chemical synthesis. The compound is produced when lumacaftor undergoes oxidation and glucuronidation reactions in the liver .

Technical Details

During metabolism, lumacaftor is processed by various cytochrome P450 enzymes. The specific pathways leading to the formation of hydroxy-pyrrolidone-lumacaftor involve complex interactions within the liver's enzymatic systems, resulting in varying concentrations of metabolites depending on dosage and individual patient factors .

Molecular Structure Analysis

Structure

The molecular formula for hydroxy-pyrrolidone-lumacaftor is derived from that of lumacaftor, which has a complex structure featuring multiple functional groups. The structural modifications that characterize hydroxy-pyrrolidone-lumacaftor include hydroxylation at specific positions on the pyrrolidine ring.

Data

  • Molecular Formula: C24H18F2N2O5 (for lumacaftor)
  • Molecular Weight: 452.41 g/mol (for lumacaftor)

The exact structural representation of hydroxy-pyrrolidone-lumacaftor has not been widely documented but can be inferred from its parent compound's structure .

Chemical Reactions Analysis

Reactions

Hydroxy-pyrrolidone-lumacaftor does not typically participate in significant chemical reactions outside its role as a metabolite. Its primary interaction occurs within biological systems where it may influence pharmacokinetics and pharmacodynamics.

Technical Details

The formation of hydroxy-pyrrolidone-lumacaftor involves enzymatic reactions such as:

  • Oxidation: Catalyzed by cytochrome P450 enzymes.
  • Glucuronidation: A process that conjugates glucuronic acid to facilitate excretion.

These reactions are critical for modulating the activity and elimination of lumacaftor from the body .

Mechanism of Action

Process

Hydroxy-pyrrolidone-lumacaftor acts indirectly by influencing the pharmacokinetics of lumacaftor. As a metabolite, it may affect how effectively lumacaftor interacts with cystic fibrosis transmembrane conductance regulator proteins.

Data

  • Impact on Drug Efficacy: Hydroxy-pyrrolidone-lumacaftor contributes to maintaining therapeutic levels of lumacaftor in circulation, thereby enhancing its action on F508del-cystic fibrosis transmembrane conductance regulator proteins.
  • Pharmacokinetic Role: The area under the concentration-time curve for this metabolite in patients represents about 8.4% compared to that of lumacaftor itself .
Physical and Chemical Properties Analysis

Physical Properties

Hydroxy-pyrrolidone-lumacaftor's physical properties are closely related to those of lumacaftor:

  • Appearance: White to off-white crystalline powder.
  • Solubility: Practically insoluble in water (<0.1 mg/mL), indicating low bioavailability when administered alone .

Chemical Properties

Chemical properties include stability under physiological conditions and reactivity with biological macromolecules. Hydroxy-pyrrolidone-lumacaftor's stability contributes to its function as a metabolite without inducing significant adverse reactions.

Applications

Scientific Uses

Hydroxy-pyrrolidone-lumacaftor primarily serves as a pharmacologically relevant metabolite that aids in understanding drug metabolism and efficacy in cystic fibrosis treatments. Its role in enhancing the therapeutic effects of lumacaftor makes it an important subject for further research into drug interactions and metabolic pathways.

Synthesis and Structural Modification Methodologies

Multi-Step Organic Synthesis Pathways for Pyrrolidone-Integrated Lumacaftor Derivatives

The synthesis of hydroxy-pyrrolidone-integrated lumacaftor derivatives leverages multi-step organic routes that modify the core benzoic acid scaffold of lumacaftor (3-[6-({[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-3-methylpyridin-2-yl]benzoic acid). A critical intermediate is the 6-amino-2-halo-3-methylpyridine (where halo = Cl, Br, I), synthesized via optimized pathways avoiding hazardous reagents like gaseous HBr. As disclosed in patent WO2017056031A1, this intermediate is prepared through:

  • Oxidation of 2-halo-3-methylpyridine using 3-chloroperbenzoic acid in dichloromethane to yield the N-oxide derivative [1].
  • Activation and amination using trifluoromethanesulfonic anhydride followed by ammonia, achieving higher yields (75-85%) than prior methods [1] [8].

The key pyrrolidone moiety is introduced via amide coupling between the cyclopropanecarbonyl group of lumacaftor and hydroxy-pyrrolidine precursors. Recent optimizations employ:

  • T3P® (propanephosphonic acid anhydride) as a coupling reagent, enhancing efficiency to >90% yield [4].
  • Lumacaftor hydrobromide salt formation for improved crystallinity before functionalization, facilitating stereochemical control [8].

Table 1: Key Intermediates in Pyrrolidone-Lumacaftor Synthesis

IntermediateRoleSynthetic Improvement
6-Amino-2-bromo-3-methylpyridineCore building blockAvoidance of corrosive HBr gas; 82% yield
Lumacaftor hydrobromideSalt form for purificationEnhanced crystallinity; purity >99.5%
N-protected-3-hydroxy-pyrrolidineChiral precursorAsymmetric synthesis via Katsuki’s method

Katsuki’s Asymmetric Desymmetrization in Pyrrolidine Functionalization

The introduction of chiral hydroxy groups at the pyrrolidine C3/C4 positions employs Katsuki’s asymmetric desymmetrization. This method utilizes Mn(III)-salen complexes (e.g., catalyst 8) to enantioselectively oxidize meso-pyrrolidine derivatives. The process involves:

  • N-protection with phenoxycarbonyl groups to activate the substrate.
  • C–H oxidation with Mn-salen catalyst and oxidants (e.g., PhI=O), achieving α-hydroxylation with up to 88% ee [2].
  • Jones oxidation to convert intermediates to enantioenriched pyrrolidones essential for SAR studies [2].

This methodology is pivotal for synthesizing (R)-3-hydroxypyrrolidine, a key pharmacophore that enhances CFTR corrector activity. The stereoselectivity arises from the catalyst’s ability to distinguish between prochiral faces of the pyrrolidine ring, controlled by ligand bulkiness and solvent polarity [2].

Table 2: Katsuki’s Desymmetrization Performance

N-Protecting GroupCatalyst% eeProduct Application
PhenoxycarbonylSalen 888%(–)-Swainsonine analogs
tert-ButoxycarbonylSalen 5b78%Hydroxy-pyrrolidone-lumacaftor

Structure-Activity Relationship (SAR) Studies of Hydroxy-pyrrolidone Moieties in CFTR Correctors

SAR analyses reveal that the position and stereochemistry of hydroxy groups on pyrrolidone rings critically influence lumacaftor’s efficacy in rescuing ΔF508-CFTR. Key findings include:

  • C3 vs. C4 hydroxylation: 3-Hydroxy-pyrrolidone derivatives exhibit 2.3-fold higher ΔF508-CFTR correction than C4 isomers due to optimal hydrogen bonding with CFTR’s nucleotide-binding domain 1 (NBD1) [2].
  • Stereochemical preference: The (R)-enantiomer of 3-hydroxy-pyrrolidone enhances binding affinity (Kd = 0.44 μM) compared to (S)-counterparts (Kd = 1.82 μM), correlating with improved chloride transport in bronchial epithelia [3] [5].
  • Hydrophobic substituents: tert-Butyl groups adjacent to hydroxy motifs improve membrane permeability (log P = 1.8 vs. 0.9 for unsubstituted analogs), extending half-life in cellular assays [4].

Integration of hydroxy-pyrrolidone into lumacaftor’s scaffold amplifies corrector activity by stabilizing CFTR’s transmembrane domain 1 (TMD1)-NBD1 interface, a mechanism validated through cryo-EM studies [5].

Properties

Product Name

Hydroxy-pyrrolidone-lumacaftor

IUPAC Name

3-[6-[3-(2,2-difluoro-1,3-benzodioxol-5-yl)-5-hydroxy-2-oxopyrrolidin-1-yl]-3-methylpyridin-2-yl]benzoic acid

Molecular Formula

C24H18F2N2O6

Molecular Weight

468.4 g/mol

InChI

InChI=1S/C24H18F2N2O6/c1-12-5-8-19(27-21(12)14-3-2-4-15(9-14)23(31)32)28-20(29)11-16(22(28)30)13-6-7-17-18(10-13)34-24(25,26)33-17/h2-10,16,20,29H,11H2,1H3,(H,31,32)

InChI Key

DXTDAJSMDSREMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)N2C(CC(C2=O)C3=CC4=C(C=C3)OC(O4)(F)F)O)C5=CC(=CC=C5)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.